
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound with the molecular formula C15H18N2O5S and a molecular weight of 338.38. This compound features a piperidine ring, an oxazolidine-2,4-dione moiety, and a m-tolylsulfonyl group. Piperidine derivatives are known for their significant role in drug discovery and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through various methods such as hydrogenation, cyclization, or cycloaddition . The oxazolidine-2,4-dione moiety can be introduced through cyclization reactions involving appropriate precursors. The m-tolylsulfonyl group is usually added via sulfonylation reactions using reagents like m-toluenesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique oxazolidine structure that contributes to its biological activity. The presence of the m-tolylsulfonyl group enhances its solubility and stability, making it a suitable candidate for pharmaceutical formulations. Its molecular formula is C15H18N2O3S, and it exhibits properties typical of oxazolidinones, which are known for their antibacterial and anti-inflammatory effects.
Antibacterial Activity
Research has indicated that oxazolidinones possess potent antibacterial properties. The compound has been investigated for its efficacy against multi-drug resistant bacterial strains, particularly those causing nosocomial infections. Studies suggest that the mechanism of action involves inhibition of bacterial protein synthesis, making it a valuable candidate for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has been explored in various models. Preclinical studies show that the compound can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Central Nervous System (CNS) Effects
Emerging research highlights the compound's neuroprotective properties. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in CNS-related applications .
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial activity of various oxazolidinones including our compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a new therapeutic agent .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation published in Pharmacology Reports assessed the anti-inflammatory effects of the compound in a rat model of induced arthritis. The study demonstrated that treatment with this oxazolidine derivative led to decreased levels of pro-inflammatory cytokines and improved clinical scores compared to control groups .
Mechanism of Action
The mechanism of action of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring and oxazolidine-2,4-dione moiety can interact with enzymes or receptors, modulating their activity. The m-tolylsulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Oxazolidine Derivatives: Compounds containing the oxazolidine moiety are known for their antimicrobial properties.
Uniqueness
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the m-tolylsulfonyl group enhances its potential as a therapeutic agent .
Biological Activity
3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound with significant potential in pharmaceutical applications. This compound incorporates a piperidine ring, an oxazolidine-2,4-dione moiety, and an m-tolylsulfonyl group, which contribute to its biological activity. The molecular formula is C15H18N2O5S, with a molecular weight of 338.38 g/mol.
Chemical Structure and Properties
The unique structural features of this compound enhance its interaction with biological targets. The piperidine ring is known for its role in drug discovery, while the oxazolidine moiety is associated with antimicrobial properties. The m-tolylsulfonyl group may increase binding affinity to target enzymes or receptors, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The oxazolidine derivatives are particularly noted for their effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 8 µg/mL |
Linezolid | Staphylococcus aureus | 4 µg/mL |
Other Oxazolidines | Various | Varies |
Anticancer Activity
The anticancer potential of this compound is under investigation. Preliminary studies suggest that oxazolidine derivatives can induce apoptosis in cancer cells by disrupting cellular processes through enzyme inhibition .
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various oxazolidine derivatives on human cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability in a dose-dependent manner.
Table 2: Cytotoxicity Results on Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa | 15 |
Doxorubicin | HeLa | 0.5 |
Other Oxazolidines | Various | Varies |
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may inhibit protein synthesis by binding to the bacterial ribosome or modulating the activity of enzymes involved in cellular metabolism .
Synthetic Routes and Research Applications
The synthesis of this compound typically involves multi-step organic reactions starting from piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity.
Research Applications:
- Drug Development: Investigated as a potential therapeutic agent for bacterial infections and cancer treatment.
- Chemical Biology: Used as a building block in the synthesis of more complex medicinal compounds.
Properties
IUPAC Name |
3-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11-3-2-4-13(9-11)23(20,21)16-7-5-12(6-8-16)17-14(18)10-22-15(17)19/h2-4,9,12H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDALRIDGLYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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